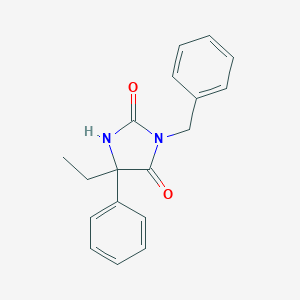
3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione
Overview
Description
3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione is a compound of interest due to its structural relation to various biologically active molecules. Such compounds, particularly imidazolidine-2,4-diones, are known for their pharmaceutical applications and potential as biochemical tools due to their versatile chemical properties and biological activities.
Synthesis Analysis
The synthesis of compounds related to 3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione often involves condensation reactions, utilizing starting materials such as isocyanates and aldehydes to form the desired imidazolidine-2,4-dione core. For example, studies have described the synthesis of thiazolidine-2,4-diones and related compounds through reactions that afford control over the substituent groups attached to the core structure, indicating potential routes for synthesizing the compound of interest (Sohda et al., 1982).
Molecular Structure Analysis
Imidazolidine-2,4-diones exhibit a range of molecular conformations, largely influenced by their substituents. Crystal structure analysis reveals non-planar arrangements due to steric interactions between substituent groups. These structural features are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, crystal structure analysis of similar compounds provides insights into the conformational preferences and potential intermolecular interactions, such as hydrogen bonding, that could influence biological activity (Aydın et al., 2013).
Chemical Reactions and Properties
Imidazolidine-2,4-diones participate in a variety of chemical reactions, including nucleophilic additions and cycloadditions, due to the reactive nature of the dione moiety. These reactions can be utilized to introduce further functional groups or to form more complex molecules. The presence of benzyl and phenyl groups would likely influence the compound's reactivity by affecting the electronic characteristics of the imidazolidine ring (Zidar et al., 2009).
Scientific Research Applications
Pharmacophore Development
3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione and its analogs have been explored in structure-activity relationship studies for their potential as substrate-specific ERK1/2 inhibitors. A study found that shifting the ethoxy substitution on the phenyl ring significantly improved the functional activities of these compounds in inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).
Chemical Synthesis Innovations
Research has been conducted on the convenient synthesis of derivatives related to 3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione, such as thiazolidine-2,4-diones, using microwave-assisted synthesis, which may offer potential in various chemical and pharmacological applications (Zidar et al., 2009).
Antimicrobial Applications
Certain derivatives of 3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial activities. These compounds showed potential antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Jat et al., 2006).
Study of Reaction Mechanisms
The reaction mechanisms involving compounds related to 3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione have been explored to understand their chemical properties and potential applications in synthesis (Akeng'a & Read, 2005).
Electrophysical Properties
Studies have also been conducted on the electrochemical oxidation of hydantoins, including compounds related to 3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione, to understand their electrochemical behavior and potential applications in various fields (Nosheen et al., 2012).
Antihyperglycemic Studies
Compounds related to 3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione have been synthesized and evaluated for their antihyperglycemic activity, showing potential as therapeutic agents for diabetes (Gutiérrez-Hernández et al., 2019).
Novel Synthesis Approaches
Research has focused on developing novel methods for the synthesis of derivatives of 3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione, enhancing the efficiency and applicability of these compounds in various scientific fields (Štamburg et al., 2015).
Ligand Binding and Anti-inflammatory Activities
Studies have also been conducted to understand the binding properties of thiazolidine-2,4-dione derivatives to various biological targets, including their anti-inflammatory activities and potential as PPARgamma ligands (Barros et al., 2010).
properties
IUPAC Name |
3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZDHUHMXXALFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




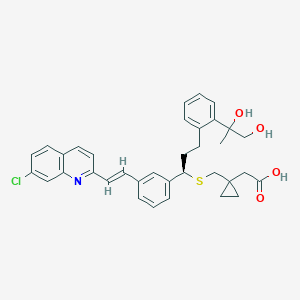
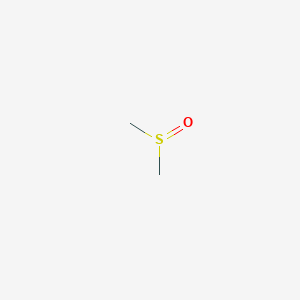

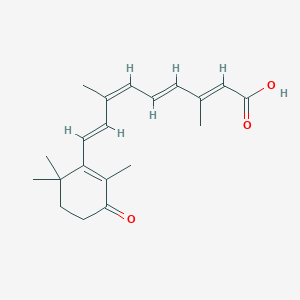
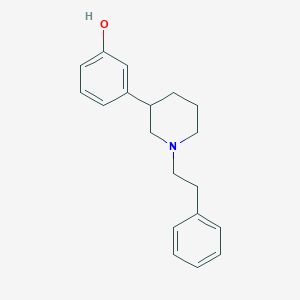
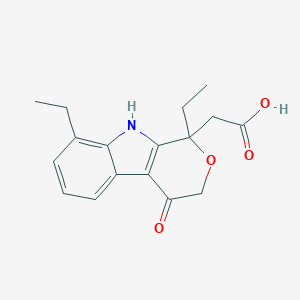

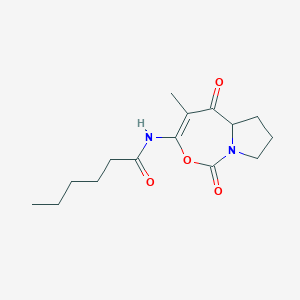

![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)
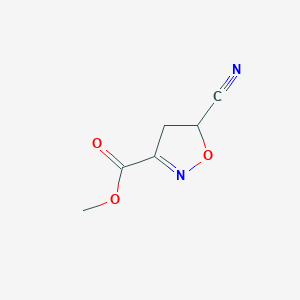
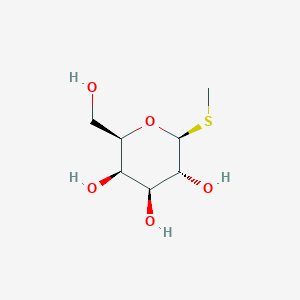
![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)